molecular formula C7H14O2 B2779618 (1-(2-Methoxyethyl)cyclopropyl)methanol CAS No. 1481069-27-5

(1-(2-Methoxyethyl)cyclopropyl)methanol

Cat. No. B2779618
CAS RN: 1481069-27-5
M. Wt: 130.187
InChI Key: OGVLFFIKXXHPBG-UHFFFAOYSA-N
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Description

(1-(2-Methoxyethyl)cyclopropyl)methanol is a cyclopropyl alcohol compound that has been studied for its potential applications in scientific research. This compound has shown promise in various fields, including medicinal chemistry, pharmacology, and biochemistry.

Mechanism of Action

The mechanism of action of (1-(2-Methoxyethyl)cyclopropyl)methanol is not fully understood, but it is believed to involve the inhibition of acetylcholinesterase. This inhibition leads to an increase in the concentration of acetylcholine in the brain, which can improve cognitive function. The compound has also been shown to have antitumor activity, but the mechanism of action for this effect is not well understood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (1-(2-Methoxyethyl)cyclopropyl)methanol are not fully understood. It has been shown to have antitumor activity in vitro and in vivo, but the specific mechanisms for this effect are not well understood. The compound has also been shown to inhibit the activity of acetylcholinesterase, which can lead to an increase in the concentration of acetylcholine in the brain. This increase in acetylcholine can improve cognitive function and has been studied as a potential treatment for Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of (1-(2-Methoxyethyl)cyclopropyl)methanol for lab experiments include its ease of synthesis and its potential applications in medicinal chemistry and pharmacology. The compound has been shown to have antitumor activity and has been studied as a potential treatment for Alzheimer's disease. However, the limitations of this compound include its limited solubility in water and its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound for use in humans.

Future Directions

There are several future directions for research on (1-(2-Methoxyethyl)cyclopropyl)methanol. One potential direction is to study the compound's mechanism of action in more detail, particularly with regard to its antitumor activity. Another direction is to explore the compound's potential applications in other areas of medicine, such as neurology and psychiatry. Additionally, further studies are needed to determine the safety and efficacy of this compound for use in humans.

Synthesis Methods

The synthesis of (1-(2-Methoxyethyl)cyclopropyl)methanol involves the reaction of cyclopropanecarboxylic acid with methoxyethanol in the presence of a catalyst. The reaction proceeds through a series of steps, including the formation of an intermediate ester, which is then reduced to the desired alcohol product. This synthesis method has been optimized and can be performed on a large scale, making it suitable for industrial applications.

Scientific Research Applications

(1-(2-Methoxyethyl)cyclopropyl)methanol has been studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to have antitumor activity, and it has also been studied as a potential treatment for Alzheimer's disease. The compound has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning.

properties

IUPAC Name

[1-(2-methoxyethyl)cyclopropyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-9-5-4-7(6-8)2-3-7/h8H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGVLFFIKXXHPBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1(CC1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(2-Methoxyethyl)cyclopropyl]methanol

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